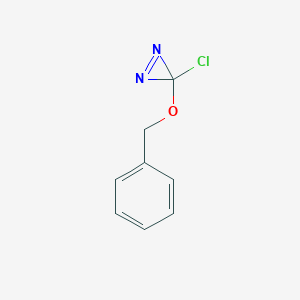

3-(Benzyloxy)-3-chloro-3H-diazirene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzyloxy)-3-chloro-3H-diazirene is an organic compound characterized by the presence of a diazirene ring, a benzyl group, and a chlorine atom. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-3-chloro-3H-diazirene typically involves the reaction of benzyl alcohol with chloroform and a base, followed by the introduction of a diazirene moiety. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazirene ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the diazirene ring, potentially leading to the formation of amines.

Substitution: The chlorine atom in this compound can be substituted by nucleophiles, resulting in a variety of substituted diazirene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Substituted diazirene derivatives.

Aplicaciones Científicas De Investigación

3-(Benzyloxy)-3-chloro-3H-diazirene has several applications in scientific research:

Chemistry: Used as a photolabile protecting group in organic synthesis.

Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

Industry: Utilized in the development of photochemical sensors and materials.

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)-3-chloro-3H-diazirene primarily involves its photochemical properties. Upon exposure to UV light, the diazirene ring undergoes a photolytic cleavage, generating reactive intermediates that can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling, where the compound can be used to covalently attach to target proteins, allowing for their identification and study.

Comparación Con Compuestos Similares

3-(Benzyloxy)-3H-diazirene: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Chloro-3H-diazirene: Lacks the benzyl group, affecting its photochemical properties.

3-(Benzyloxy)-3-bromo-3H-diazirene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 3-(Benzyloxy)-3-chloro-3H-diazirene is unique due to the combination of its photochemical properties and the presence of both a benzyl group and a chlorine atom. This combination allows for a wide range of chemical reactions and applications, particularly in photochemistry and photobiology.

Actividad Biológica

3-(Benzyloxy)-3-chloro-3H-diazirene is a diazirine derivative that has garnered attention in chemical biology due to its unique properties as a photoaffinity labeling agent. This compound enables the study of protein interactions and has implications in drug development and metabolic engineering. This article explores its biological activity, synthesis, applications, and relevant case studies.

This compound is characterized by its diazirine moiety, which can generate reactive carbene species upon UV irradiation. These carbenes can covalently bond with nearby amino acid residues in proteins, facilitating the identification of protein targets. The synthesis typically involves the chlorination of diazirine precursors followed by benzyloxy group introduction.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN2O |

| Molecular Weight | 224.65 g/mol |

| CAS Number | 113711-60-7 |

| Solubility | Soluble in organic solvents |

Biological Activity

The primary biological activity of this compound lies in its ability to serve as a photoaffinity probe. Upon exposure to UV light, it forms a reactive carbene that can label proteins, allowing for the study of protein interactions and dynamics.

- Photoactivation : Upon UV irradiation (typically around 320 nm), the diazirine undergoes homolytic cleavage to generate a carbene.

- Covalent Bond Formation : The carbene can react with nucleophilic sites on proteins (e.g., amino acids such as cysteine, serine).

- Target Identification : Labeled proteins can be isolated and identified using mass spectrometry techniques.

Applications

- Proteomics : Used extensively for mapping protein interactions within cellular contexts.

- Drug Development : Assists in identifying potential drug targets by enabling the covalent modification of proteins involved in disease pathways.

- Metabolic Engineering : Facilitates the study of metabolic pathways by labeling enzymes and metabolites.

Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Target Identification in Cancer Research :

- Protein Interaction Mapping :

- Drug Release Mechanisms :

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Cancer Research | Successful targeting of EGFR in A431 cells |

| Protein Interaction Mapping | Effective mapping of dynamic protein networks |

| Drug Release Mechanisms | Demonstrated versatility in drug delivery |

Propiedades

IUPAC Name |

3-chloro-3-phenylmethoxydiazirine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWUNGHNDGXTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2(N=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549605 |

Source

|

| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113711-60-7 |

Source

|

| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.